![molecular formula C10H10O3 B15164963 Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- CAS No. 188600-22-8](/img/structure/B15164963.png)
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a hydroxyl group attached to a benzene ring and an additional hydroxyl group attached to a butynyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- typically involves the reaction of phenol with 4-hydroxy-2-butynyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- can be achieved through a continuous flow process. This method involves the continuous addition of phenol and 4-hydroxy-2-butynyl bromide to a reactor containing a base. The reaction mixture is then passed through a series of reactors to ensure complete conversion. The product is subsequently purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and amines
Applications De Recherche Scientifique
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mécanisme D'action
The mechanism of action of Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simple phenol with a single hydroxyl group attached to a benzene ring.
Catechol: A phenol with two hydroxyl groups attached to adjacent carbon atoms on a benzene ring.
Resorcinol: A phenol with two hydroxyl groups attached to meta positions on a benzene ring.
Uniqueness
Phenol, 2-[(4-hydroxy-2-butynyl)oxy]- is unique due to the presence of a butynyl group with a hydroxyl substituent. This structural feature imparts specific reactivity and properties to the compound, making it distinct from other phenols.
Propriétés
Numéro CAS |
188600-22-8 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2-(4-hydroxybut-2-ynoxy)phenol |
InChI |
InChI=1S/C10H10O3/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6,11-12H,7-8H2 |
Clé InChI |
CEESDYKLGMAIPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)OCC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


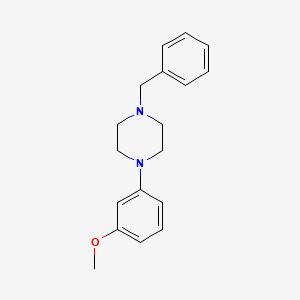
![(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid](/img/structure/B15164907.png)
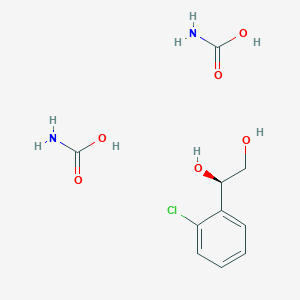
![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)
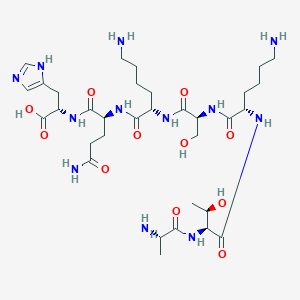
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
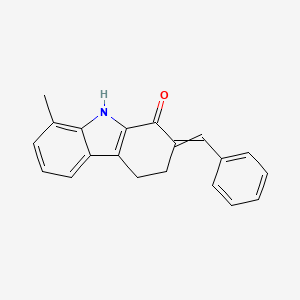
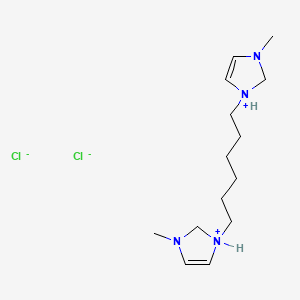
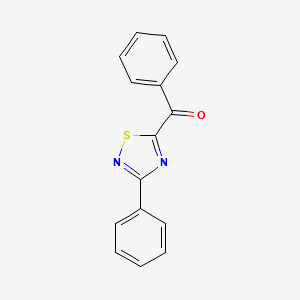
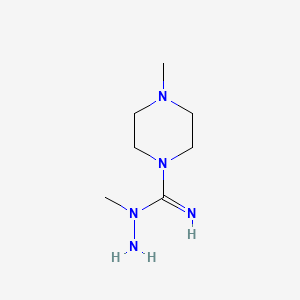
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
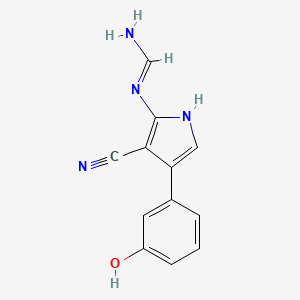
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
